N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-9-16(6-7-16)19-14(21)12-3-1-2-11(8-12)13-18-15(22-20-13)10-4-5-10/h1-3,8,10H,4-7H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUSJHYREWQAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4(CC4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and agrochemicals. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a cyanocyclopropyl moiety and an oxadiazole ring. The molecular formula is C_{14}H_{15}N_{5}O, with a molecular weight of 269.30 g/mol. Its structural characteristics contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds in the same chemical class. For instance, compounds derived from benzamide structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study assessing the efficacy of similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358), several derivatives exhibited promising results:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 5 | 2.12 ± 0.21 | A549 |
| Compound 6 | 5.13 ± 0.97 | HCC827 |
| Compound 8 | 6.75 ± 0.19 | A549 |
These results indicate that modifications to the benzamide structure can enhance antitumor activity while maintaining selectivity for cancer cells over normal cells .
The mechanism by which this compound exerts its effects may involve inhibition of specific kinases or interference with cellular proliferation pathways. Compounds in this class have been noted to modulate kinase activity, which is crucial for cancer cell growth and survival .
Agrochemical Applications
In addition to its potential in cancer therapy, this compound may also serve as an effective agrochemical agent. The crystalline form of related compounds has been studied for use in plant protection applications due to their insecticidal properties .
Agrochemical Efficacy
Research indicates that certain derivatives can effectively protect crops from pests while being environmentally sustainable.
Summary of Findings
| Application | Activity Level |
|---|---|
| Insecticide | High |
| Plant Growth Regulator | Moderate |
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds similar to N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study found that derivatives of related benzamides showed potent activity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. These compounds induced apoptosis, a critical mechanism for cancer treatment .
Lead Compound Identification
This compound serves as a lead compound for the development of new anticancer agents. Its unique structure allows for modifications that can enhance potency and selectivity against cancer cells.
Synthesis Approaches
The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group transformations. Such synthetic strategies are critical for the development of analogs with improved pharmacological profiles.
Case Studies and Research Findings
Several studies have reported on the efficacy of related compounds in preclinical models:
- Cytotoxicity Evaluation : A series of benzamide derivatives were synthesized and evaluated for their cytotoxic potential against multiple cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
- Apoptotic Mechanism Confirmation : Morphological studies using Hoechst staining confirmed the induction of apoptosis in treated cells, supporting the hypothesis that these compounds can effectively trigger programmed cell death in cancer cells .
Comparison with Similar Compounds
Substituent Analysis and Electronic Effects
The table below compares key structural features of the target compound with similar benzamide-oxadiazole derivatives from the evidence:
Key Observations :
- Cyclopropyl vs. In contrast, trifluoromethyl groups (e.g., in ) enhance electron-withdrawing effects, which could stabilize the oxadiazole ring but reduce lipophilicity .
- Cyanocyclopropyl vs. Ethylamino: The cyanocyclopropyl group at the benzamide nitrogen introduces both nitrile polarity and cyclopropane rigidity.
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three key intermediates:
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (Oxadiazole-containing aromatic core)
- 1-Cyanocyclopropanamine (Cyanocyclopropyl amine)
- Coupling reagent for amide bond formation
Synthesis of 3-(5-Cyclopropyl-1,2,4-Oxadiazol-3-Yl)Benzoic Acid
Nitrile to Amidoxime Conversion
The 5-cyclopropyl-1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate.
- Starting material : 3-Cyanobenzoic acid derivatives (e.g., methyl 3-cyanobenzoate).
- Reaction : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in alkaline methanol/water at 70–100°C for 4–6 hours forms the amidoxime.
- Critical parameter : Prolonged reaction times (>8 hours) lead to amide byproducts, reducing yields to <50%.
Table 1: Optimization of Amidoxime Formation
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃ | 70 | 6 | 82 |
| 2 | NaOH | 100 | 4 | 78 |
| 3 | Et₃N | 80 | 5 | 85 |
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with cyclopropanecarbonyl chloride under Dean-Stark conditions:
- Activation : Cyclopropanecarbonyl chloride (1.2 equiv) reacts with amidoxime in toluene at 0°C.
- Cyclization : Reflux at 110°C for 8–12 hours with molecular sieves (4Å) to absorb HCl.
- Yield : 75–89% after silica gel chromatography.
Mechanistic insight : The acid chloride reacts with the amidoxime’s hydroxylamine moiety, forming an intermediate that cyclizes via nucleophilic acyl substitution.
Synthesis of 1-Cyanocyclopropanamine
Cyclopropanation of Acrylonitrile
A [2+1] cycloaddition strategy using diazomethane:
Amide Coupling to Form N-(1-Cyanocyclopropyl)-3-(5-Cyclopropyl-1,2,4-Oxadiazol-3-Yl)Benzamide
Carboxylic Acid Activation
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is activated as an acyl chloride:
Coupling with 1-Cyanocyclopropanamine
- Reagents : Acyl chloride (1.0 equiv), 1-cyanocyclopropanamine (1.2 equiv), PyBOP (1.1 equiv), DIEA (2.0 equiv).
- Solvent : Dichloromethane (DCM) at 0°C → room temperature.
- Yield : 70–85% after recrystallization from ethanol/water.
Table 2: Coupling Reagent Screening
| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | HATU | DMF | 25 | 68 |
| 2 | PyBOP | DCM | 0 → 25 | 82 |
| 3 | EDC/HOBt | THF | 25 | 75 |
Key observation : PyBOP minimizes epimerization and enhances steric tolerance for the cyanocyclopropyl group.
Analytical Characterization
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(1-Cyanocyclopropyl)-3-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Introduce the cyanocyclopropyl group via nucleophilic substitution or cyclopropanation reactions using NaBH3CN or NH4OAc in ethanol .
- Step 2 : Construct the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives, using trimethoxyethane and TsOH under reflux .
- Step 3 : Couple the oxadiazole intermediate with the benzamide moiety via amide bond formation, employing coupling agents like EDC/HOBt in DMF .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (50–80°C), and catalyst loading. Monitor progress via TLC (PE/EtOAc systems) and purify via silica gel chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Techniques :
- 1H-NMR : Resolve proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, aromatic protons at δ 7.5–8.5 ppm) .
- LCMS : Confirm molecular weight (e.g., observed mass vs. calculated) and detect impurities .
- TLC : Monitor reaction progress (e.g., Rf = 0.4 in PE/EtOAc) and assess purity .
- X-ray crystallography (if crystals form): Use SHELX programs for structure refinement .
Q. What biological targets or pathways are modulated by 1,2,4-oxadiazole-containing benzamide derivatives, and how does the cyclopropyl group influence target specificity?
- Biological Insights :
- Oxadiazole Core : Interacts with enzymes (e.g., kinases) or receptors via hydrogen bonding and π-π stacking .
- Cyclopropyl Group : Enhances metabolic stability and binding affinity by restricting rotational freedom, as seen in analogues like N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride .
- Assays : Use surface plasmon resonance (SPR) to quantify binding kinetics and fluorescence polarization for competitive displacement studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
- Approach :
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrates) alongside cell-based assays (e.g., luciferase reporters) .
- Compound Stability : Test degradation in assay buffers (pH 7.4 vs. acidic conditions) via LCMS .
- Buffer Optimization : Include antioxidants (e.g., DTT) or serum proteins to mimic physiological conditions .
Q. What computational and experimental approaches elucidate the binding mode of this compound with its protein targets?
- Computational :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to predict binding poses .
- MD Simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) .
- Experimental :
- X-ray Crystallography : Co-crystallize the compound with targets (e.g., kinases) and refine structures using SHELXL .
- Alanine Scanning : Mutate key residues in the binding pocket to validate interactions .
Q. How do structural modifications on the benzamide or oxadiazole rings affect pharmacokinetic properties, and what in vitro models are suitable for assessment?
- Structural Modifications :
- Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Oxadiazole Variations : Replace cyclopropyl with cyclohexyl to study steric effects on solubility .
- In Vitro Models :
- Hepatocyte Stability Assays : Measure intrinsic clearance using rat/human hepatocytes .
- PAMPA : Assess passive permeability (logPe values > -6 indicate good absorption) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Comparative Analysis Table
| Structural Feature | Impact on Activity | Reference |
|---|---|---|
| 1,2,4-Oxadiazole Ring | Enhances enzyme inhibition via H-bonding | |
| Cyanocyclopropyl Group | Increases metabolic stability and selectivity | |
| Benzamide Substituents | Modulates solubility and target affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
